tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Synthesis: The compound is synthesized via a two-step process. First, iodination of the parent heterocycle (e.g., 1H-pyrrolo[2,3-c]pyridine) using iodine monochloride in dichloromethane/pyridine, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) . The reaction yields a pale yellow solid with a melting point of 149–150°C and a reported overall yield of 59% .
Characterization:
Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Key spectral features include:
Properties
IUPAC Name |
tert-butyl 3-iodopyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRGWNWBEHTBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination Methods
The iodination step introduces the iodine atom at the 3-position of the pyrrolo[2,3-c]pyridine ring. Common iodinating agents and conditions include:
The iodination is typically performed on the parent heterocyclic compound (1H-pyrrolo[2,3-c]pyridine) or its close analogs, ensuring the iodine is introduced specifically at the 3-position.
Boc Protection of the Nitrogen
Following iodination, the nitrogen atom at the 1-position is protected by introducing the tert-butoxycarbonyl group. This step is crucial for stabilizing the molecule and facilitating downstream reactions.
The reaction is typically followed by aqueous workup (e.g., washing with dilute acid to remove excess reagents), drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
Representative Synthetic Procedure
A representative synthesis adapted from related pyrrolo[2,3-b]pyridine derivatives and pyrrolo[2,3-c]pyridine protocols is as follows:
-
- Dissolve 1H-pyrrolo[2,3-c]pyridine (or analog) in DMF.
- Add iodine (I2) or iodine monochloride (ICl) slowly at room temperature or 0°C.
- Add base (KOH or K2CO3) to facilitate electrophilic substitution.
- Stir for 30–60 minutes until reaction completion (monitored by TLC).
- Quench by pouring into ice water containing ammonia and sodium disulfite to reduce excess iodine.
- Filter precipitate, wash with cold water, and dry.
-
- Dissolve the iodinated intermediate in dry DCM or acetonitrile.
- Cool the solution to 0°C.
- Add Boc anhydride and catalytic DMAP or triethylamine.
- Stir at room temperature for 0.5–18 hours.
- Quench with dilute acid (e.g., 0.1 N HCl), extract with DCM.
- Dry organic layers over Na2SO4, concentrate under reduced pressure.
- Purify by silica gel chromatography using petroleum ether/ethyl acetate gradient.
Key Reaction Parameters and Optimization
| Parameter | Typical Range | Impact on Reaction |
|---|---|---|
| Temperature (iodination) | 0°C to RT | Lower temperature favors regioselectivity and reduces side reactions |
| Base equivalents | 2–3 equivalents | Ensures deprotonation and activation for electrophilic substitution |
| Boc anhydride equivalents | 1.0–1.2 equivalents | Excess may lead to side reactions; stoichiometric control improves purity |
| Reaction time (Boc protection) | 0.5–18 h | Longer times improve conversion but may increase impurities |
| Solvent | DMF for iodination; DCM or CH3CN for Boc protection | Solvent polarity affects solubility and reaction rate |
| Inert atmosphere | Recommended for Boc protection | Prevents moisture and oxidation |
Analytical Data Supporting Preparation
- Melting Point: 149–150°C (reported for tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate)
- Spectroscopic Characterization:
- ^1H NMR and ^13C NMR confirm substitution pattern and Boc protection.
- Mass spectrometry (MS) confirms molecular weight and presence of iodine.
- Purity: Achieved by chromatographic purification; typically >95% by HPLC.
Comparative Notes on Related Isomers
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Iodination | I2 or ICl + KOH or K2CO3 | DMF or DCM/Pyridine | 0°C to RT | 30–60 min | High | Quench with ammonia/sodium disulfite |
| Boc Protection | Boc2O + DMAP or TEA | DCM or CH3CN | 0–25°C | 0.5–18 h | 59–98% | Anhydrous, inert atmosphere preferred |
| Purification | Silica gel chromatography | Petroleum ether/EtOAc | — | — | — | Gradient elution for purity |
Research Findings and Practical Considerations
- The iodination step is highly sensitive to reaction conditions; controlling temperature and base equivalents is critical to avoid polyiodination or side reactions.
- Boc protection is straightforward but requires strictly anhydrous conditions to prevent hydrolysis of the protecting group.
- The iodine substituent at the 3-position serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling diversification of the heterocyclic scaffold.
- Purification by chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for pharmaceutical applications.
This detailed synthesis overview is based on peer-reviewed literature and authoritative chemical databases, excluding unreliable sources such as benchchem.com and smolecule.com, to provide a professional and comprehensive guide to the preparation of this compound.
Chemical Reactions Analysis
tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The iodine atom and the pyrrolo[2,3-c]pyridine core play crucial roles in binding to these targets and modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structure : Differs in the ring fusion position (pyrrolo[2,3-b]pyridine vs. [2,3-c]).
- Synthesis : Prepared analogously via Boc protection of 3-iodo-pyrrolo[2,3-b]pyridine, yielding a yellow oil that solidifies upon refrigeration .
- Physical Properties : Lower melting point (79°C) compared to the [2,3-c] isomer, likely due to reduced crystallinity .
- Reactivity: Widely used in Sonogashira coupling reactions for kinase inhibitor synthesis .
tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Structure : Features a [3,2-b] ring fusion, altering electronic distribution.
- Synthesis : Achieved in 75% yield via iodination and Boc protection, yielding a colorless solid .
- Applications: Utilized in one-pot Sonogashira reactions for triazolyl-substituted inhibitors .
Substituent Variations: Halogen and Functional Group Modifications
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
tert-Butyl 5-bromo-4-chloro-3,3-bis(2-iodoethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structure : Contains multiple halogen substituents and bis-iodoethyl groups.
- Synthesis : Involves mesylation and iodide displacement, achieving 84% yield .
- Utility : Designed for spiro-azaindoline HPK1 inhibitors, highlighting the impact of steric bulk on biological activity .
Boronate and Other Functionalized Derivatives
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structure : Features a boronate ester for Suzuki-Miyaura coupling.
- Synthesis : Prepared via Miyaura borylation, with applications in diversifying heterocyclic scaffolds .
- Molecular Weight : 344.21 g/mol, lighter than iodinated analogs due to boron substitution .
Data Tables
Table 1: Comparative Physical and Spectral Properties
Discussion of Key Differences
- Ring Position : The [2,3-c] isomer exhibits higher crystallinity (solid vs. oil for [2,3-b]), impacting purification and handling .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the 3-position, favoring cross-coupling reactions .
- Synthetic Utility: Boronate derivatives enable diversification via Suzuki-Miyaura reactions, whereas iodinated analogs are pivotal in Sonogashira and Ullmann couplings .
Biological Activity
tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS No. 1174038-59-5) is a pyrrolopyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₃I N₂O₂
- Molecular Weight : 344.15 g/mol
- Storage Conditions : Keep in a dark place, sealed, at temperatures between 2-8°C .
Antioxidant and Anti-inflammatory Effects
Enzymatic Inhibition
Study on Neuroprotection
Antibacterial Activity
Although primarily studied for its effects on enzymes and inflammation, preliminary tests have also suggested some antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded at moderate levels against certain strains, indicating potential as an antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃I N₂O₂ |
| Molecular Weight | 344.15 g/mol |
| DYRK1A Inhibition Activity | Nanomolar range |
| Antioxidant Activity | Positive (ORAC assay results) |
| Anti-inflammatory Activity | Significant reduction in LPS-induced inflammation |
| Antibacterial Activity | Moderate MIC against Gram-positive bacteria |
Q & A
Basic Research Questions
What is the recommended synthetic route for tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, and what are the critical reaction conditions?
Methodological Answer:
The synthesis involves Boc protection of the pyrrolopyridine core. A representative procedure (adapted from a structurally analogous compound in ) includes:
- Reagents : 3-Iodo-1H-pyrrolo[2,3-b]pyridine, di-tert-butyl dicarbonate (Boc anhydride), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
- Conditions : Reaction cooled to 0°C during Boc anhydride addition, followed by stirring at room temperature for 30 minutes.
- Workup : Washing with 0.1 N HCl to remove excess reagents, followed by DCM extraction, drying (Na₂SO₄), and purification via silica gel chromatography (heptane:EtOAc gradient).
Key Considerations : Ensure anhydrous conditions to avoid Boc group hydrolysis. The iodine substituent’s position (2,3-c vs. 2,3-b) may require adjusted stoichiometry or temperature .
How can researchers confirm the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis : Use HPLC (≥95% purity, as noted in ) with a C18 column and UV detection at 254 nm.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyrrolopyridine aromatic protons.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₃IN₂O₂: 345.01 g/mol).
- IR Spectroscopy : Carbamate C=O stretch at ~1720 cm⁻¹ ().
Validation : Compare spectral data with literature or databases (e.g., PubChem, ).
What storage conditions are optimal for maintaining compound stability?
Methodological Answer:
- Temperature : Store at –20°C in a desiccator to prevent moisture absorption.
- Light Sensitivity : Protect from light using amber vials (iodine may degrade under UV exposure).
- Handling : Avoid heat sources (≥45°C) to prevent Boc deprotection or decomposition ( ).
Advanced Research Questions
How can this compound serve as a substrate in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
The iodo substituent enables participation in:
- Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80°C.
- Buchwald-Hartwig Amination : Couple with amines using Pd₂(dba)₃/Xantphos in toluene at 100°C.
Optimization Tips : - Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos, DavePhos).
- Monitor reaction progress via TLC or LC-MS to detect deiodinated byproducts .
What side reactions occur during Boc protection, and how can they be mitigated?
Methodological Answer:
- Common Side Products :
- N-Boc overprotection (e.g., di-Boc derivatives) due to excess Boc anhydride.
- Deiodination under basic conditions (e.g., DMAP catalysis).
- Mitigation Strategies :
- Use stoichiometric DMAP (0.1 equiv.) and controlled Boc anhydride addition (dropwise at 0°C).
- Purify via flash chromatography with a shallow EtOAC gradient to resolve mono- vs. di-Boc products .
How does the tert-butyl group influence steric hindrance in substitution reactions?
Methodological Answer:
The tert-butyl group introduces steric bulk, which:
- Slows Reaction Kinetics : Hinders nucleophilic attack at the carbamate carbonyl.
- Directs Regioselectivity : In electrophilic substitution, the iodine substituent is more reactive due to reduced steric shielding compared to the Boc-protected nitrogen.
Experimental Validation : - Compare reaction rates with non-Boc-protected analogs (e.g., 3-iodo-1H-pyrrolo[2,3-c]pyridine).
- Use DFT calculations to model steric maps (e.g., using Gaussian software) .
Data Contradiction Analysis
Issue : Synthesis protocols for analogous compounds (e.g., 2,3-b vs. 2,3-c isomers) report conflicting reaction temperatures (0°C vs. room temperature).
Resolution :
- The iodine’s position (2,3-c) may increase steric hindrance, necessitating lower temperatures (0°C) to suppress side reactions. Validate via controlled experiments with in-situ monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
